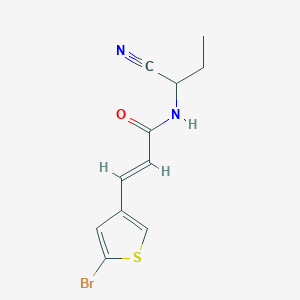
(E)-3-(5-Bromothiophen-3-yl)-N-(1-cyanopropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-Bromothiophen-3-yl)-N-(1-cyanopropyl)prop-2-enamide, also known as BTPPA, is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
a. Anti-Inflammatory Agents: The compound’s anti-inflammatory properties make it a candidate for developing novel drugs to treat inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
b. Anticancer Agents: EN300-26684947’s cytotoxic effects on cancer cells have attracted attention. Researchers are exploring its role in inhibiting tumor growth and metastasis.
c. Kinase Inhibitors: The compound’s interaction with kinases suggests it could serve as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, making them valuable drug targets.
Organic Synthesis and Chemical Reactions
EN300-26684947’s synthetic versatility opens up several applications:
a. Nitrogen Atom Deletion: Inspired by the work of Prof. Levin and colleagues, EN300-26684947 can be used as a “nitrogen-deleting” reagent for skeletal editing of organic molecules . This method allows precise modification of chemical structures.
b. Cross-Coupling Reactions: EN300-26684947’s bromothiophene moiety makes it suitable for cross-coupling reactions. It can participate in Suzuki-Miyaura, Heck, and Sonogashira reactions.
Conclusion
EN300-26684947’s diverse applications span medicinal chemistry, organic synthesis, and materials science. Its unique structure and reactivity offer exciting avenues for scientific exploration and innovation. For further details, consider exploring scholarly literature on platforms like Google Scholar . 🌟
properties
IUPAC Name |
(E)-3-(5-bromothiophen-3-yl)-N-(1-cyanopropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-2-9(6-13)14-11(15)4-3-8-5-10(12)16-7-8/h3-5,7,9H,2H2,1H3,(H,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNYAKQQKNBUNI-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C=CC1=CSC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C#N)NC(=O)/C=C/C1=CSC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromothiophen-3-yl)-N-(1-cyanopropyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


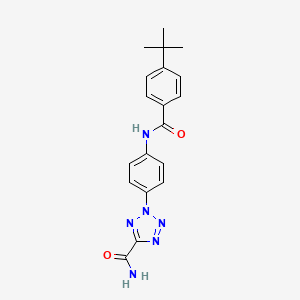
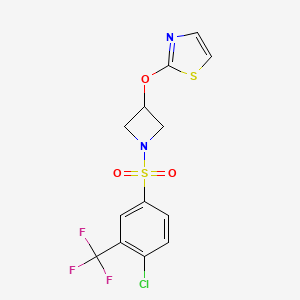

![3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2743879.png)
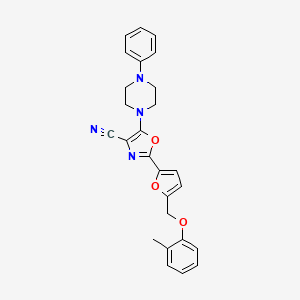
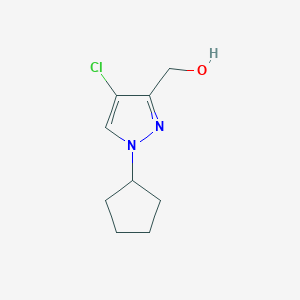
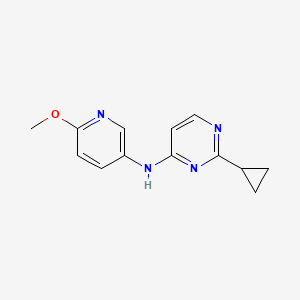
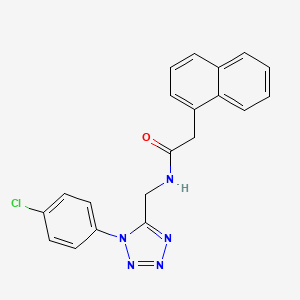
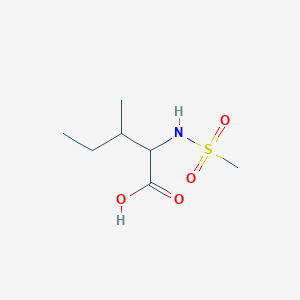

![3-(2-fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2743891.png)
![1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2743892.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743893.png)